FTIDC Exhibits Nanomolar Potency and >1000-Fold Selectivity for mGluR1 vs. mGluR5, Outperforming First-Generation Allosteric Antagonists
FTIDC demonstrates superior potency and selectivity compared to the classic mGluR1 antagonist CPCCOEt. FTIDC inhibits human mGluR1a with an IC50 of 5.8 nM, while its effect on the closely related mGluR5 receptor is minimal (IC50 = 6200 nM), representing a selectivity window of >1000-fold [1]. In contrast, CPCCOEt inhibits human mGluR1b with a much higher IC50 of 6.5 µM and shows no activity at other mGluR subtypes up to 100 µM, but its overall potency is over 1100-fold weaker than FTIDC [2].
| Evidence Dimension | Potency (IC50) and Selectivity Ratio for mGluR1 over mGluR5 |
|---|---|
| Target Compound Data | IC50 (human mGluR1a) = 5.8 nM; IC50 (human mGluR5) = 6200 nM |
| Comparator Or Baseline | CPCCOEt: IC50 (human mGluR1b) = 6.5 µM (6500 nM); No activity at mGluR5 up to 100 µM. |
| Quantified Difference | FTIDC is ~1120-fold more potent than CPCCOEt at the primary target. FTIDC's mGluR1/mGluR5 selectivity is >1000-fold based on IC50 values. |
| Conditions | Human recombinant receptors expressed in CHO cells; measurement of L-glutamate-induced intracellular Ca2+ mobilization. |
Why This Matters
High potency allows for the use of lower compound concentrations in vitro, reducing the risk of off-target effects and solvent toxicity, while the exceptional selectivity ensures that observed biological effects are definitively attributable to mGluR1 antagonism rather than confounding interactions with other Group I mGluRs.
- [1] Suzuki G, Kimura T, Satow A, Kaneko N, Fukuda J, Hikichi H, Sakai N, Maehara S, Kawagoe-Takaki H, Hata M, Azuma T, Ito S, Kawamoto H, Ohta H. Pharmacological characterization of a new, orally active and potent allosteric metabotropic glutamate receptor 1 antagonist, 4-[1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC). J Pharmacol Exp Ther. 2007 Jun;321(3):1144-53. View Source
- [2] Litschig S, Gasparini F, Rueegg D, Stoehr N, Flor PJ, Vranesic I, Prézeau L, Pin JP, Thomsen C, Kuhn R. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Mol Pharmacol. 1999 Mar;55(3):453-61. View Source
